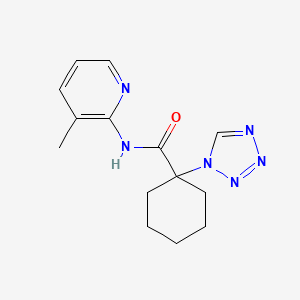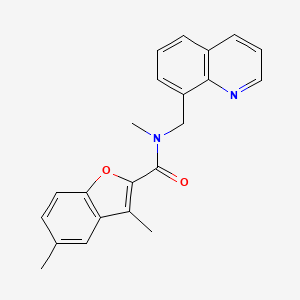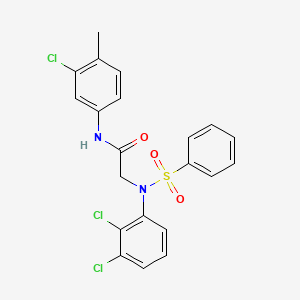![molecular formula C18H16ClF3N2O B6038966 2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B6038966.png)
2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide, also known as CTAP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidine carboxamides and is known for its ability to selectively bind to and block the activity of certain receptors in the brain and other parts of the body.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide involves its selective binding to the mu opioid receptor. This receptor is a G protein-coupled receptor that is located in various parts of the body, including the brain, spinal cord, and peripheral tissues. When activated by endogenous opioids or exogenous drugs, the mu opioid receptor can produce various effects, such as pain relief, euphoria, and respiratory depression. 2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide binds to a specific site on the receptor and prevents its activation by other ligands, thereby blocking its downstream signaling pathways.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide has been shown to produce a variety of biochemical and physiological effects, depending on the specific experimental conditions and systems used. Some of the effects that have been reported include the inhibition of opioid-induced analgesia, the reduction of opioid withdrawal symptoms, and the modulation of opioid receptor trafficking and signaling. 2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide has also been shown to have some activity at other receptors, such as the delta opioid receptor and the serotonin transporter, although these effects are generally weaker than its activity at the mu opioid receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide for lab experiments is its high selectivity and specificity for the mu opioid receptor. This allows researchers to study the effects of blocking this receptor in a controlled manner, without the confounding effects of other receptors or signaling pathways. 2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one limitation of 2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide is its relatively low potency compared to other opioid antagonists, such as naloxone and naltrexone. This can make it more difficult to achieve complete receptor blockade in some experiments.
Orientations Futures
There are many potential future directions for the study of 2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide and its applications in scientific research. Some of these directions include:
1. Development of more potent and selective 2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide analogs for use in various experimental systems.
2. Investigation of the role of mu opioid receptors in various physiological and pathological processes, such as pain, addiction, and depression.
3. Exploration of the potential therapeutic applications of 2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide and related compounds in the treatment of opioid addiction and other disorders.
4. Study of the interactions between 2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide and other receptors and signaling pathways, in order to better understand its mechanisms of action.
5. Development of new experimental techniques and models for the study of opioid receptors and their ligands, including 2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide.
Méthodes De Synthèse
2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethyl)benzaldehyde with 4-chloroaniline in the presence of a base, followed by reaction with pyrrolidine-1-carboxylic acid. The resulting product is purified by recrystallization and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the study of opioid receptors, which are involved in the regulation of pain, reward, and addiction. 2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide has been shown to selectively bind to the mu opioid receptor, which is one of the main targets for opioid drugs such as morphine and fentanyl. By blocking the activity of this receptor, 2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide can be used to study the role of mu opioid receptors in various physiological and pathological processes.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O/c19-13-9-7-12(8-10-13)16-6-3-11-24(16)17(25)23-15-5-2-1-4-14(15)18(20,21)22/h1-2,4-5,7-10,16H,3,6,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDNDEKRXYJVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-pyridinyl{1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methanone](/img/structure/B6038885.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6038900.png)
![N~1~-(2-ethoxyphenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6038903.png)
![N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)propanamide](/img/structure/B6038906.png)
![N-[2-(2-chlorophenyl)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6038923.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6038927.png)
![3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde [4-[(5-chloro-2-methoxyphenyl)amino]-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6038935.png)

![6-{1-[3-(3-chloroisoxazol-5-yl)propanoyl]piperidin-3-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6038946.png)
![1,3-dicyclohexyl-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6038949.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(1H-imidazol-1-yl)acetamide](/img/structure/B6038951.png)


![6-ethyl-3-isobutyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6038984.png)